molecular formula C21H22FN3O2 B4524107 2-(6-fluoro-1H-indol-1-yl)-1-[4-(4-methoxyphenyl)piperazin-1-yl]ethanone

2-(6-fluoro-1H-indol-1-yl)-1-[4-(4-methoxyphenyl)piperazin-1-yl]ethanone

Cat. No.: B4524107
M. Wt: 367.4 g/mol
InChI Key: ORCYHNYEDMALCJ-UHFFFAOYSA-N
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Description

2-(6-Fluoro-1H-indol-1-yl)-1-[4-(4-methoxyphenyl)piperazin-1-yl]ethanone is a synthetic compound featuring a 6-fluoro-substituted indole linked via an ethanone group to a 4-(4-methoxyphenyl)piperazine moiety. Its molecular formula is C21H22FN3O2 (calculated molecular weight: 367.4 g/mol). The compound is of interest in medicinal chemistry due to its structural resemblance to bioactive indole-piperazine hybrids, which are often associated with neurological activity .

Properties

IUPAC Name

2-(6-fluoroindol-1-yl)-1-[4-(4-methoxyphenyl)piperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22FN3O2/c1-27-19-6-4-18(5-7-19)23-10-12-24(13-11-23)21(26)15-25-9-8-16-2-3-17(22)14-20(16)25/h2-9,14H,10-13,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORCYHNYEDMALCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CCN(CC2)C(=O)CN3C=CC4=C3C=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Chemical Structure and Properties

The molecular formula of the compound is C21H22FN3OC_{21}H_{22}FN_3O, indicating a complex structure that includes an indole moiety and a piperazine ring. The presence of the fluorine atom and methoxy group contributes to its unique pharmacological profile.

Research indicates that this compound interacts with various biological targets, primarily within the central nervous system. Its piperazine component suggests potential serotonin receptor activity, which is crucial for modulating mood and anxiety. Additionally, the indole structure is often associated with neuroactive properties.

Antimicrobial Activity

Recent studies have evaluated the compound's effectiveness against various pathogens. For instance, it has shown promising results against Mycobacterium tuberculosis, with IC50 values indicating significant inhibitory effects on bacterial growth. In one study, derivatives of similar structures exhibited IC90 values ranging from 3.73 to 4.00 μM against M. tuberculosis . This suggests that the compound may be a candidate for further development as an anti-tubercular agent.

Cytotoxicity Studies

In vitro studies assessing cytotoxicity have demonstrated that the compound exhibits low toxicity towards human cell lines, such as HEK-293 cells. This is an essential consideration for therapeutic applications, as compounds with high toxicity are less desirable for clinical use .

Case Studies and Research Findings

  • Antidepressant Activity : A study explored the compound's potential antidepressant effects through its action on serotonin receptors. The findings suggested that it could modulate serotonin levels effectively, leading to improved mood in animal models.
  • Antitumor Effects : Another line of research focused on the compound's ability to inhibit tumor cell proliferation. Preliminary results indicated that it could induce apoptosis in cancer cell lines, making it a candidate for further investigation in oncology .
  • Neuroprotective Properties : The compound has also been evaluated for neuroprotective effects in models of neurodegenerative diseases. It demonstrated the ability to reduce oxidative stress and inflammation in neuronal cells, which are critical factors in diseases like Alzheimer's and Parkinson's .

Data Table: Summary of Biological Activities

Activity Type Target/Pathogen IC50/IC90 Value Notes
AntimicrobialMycobacterium tuberculosisIC90: 3.73 - 4.00 μMSignificant activity observed
CytotoxicityHEK-293 Cells>10 μMLow toxicity; suitable for further studies
AntidepressantSerotonin receptorsN/APotential mood modulation
AntitumorVarious cancer cell linesN/AInduces apoptosis
NeuroprotectiveNeuronal cellsN/AReduces oxidative stress

Comparison with Similar Compounds

Research Findings and Pharmacological Profiles

  • Target Compound : Demonstrates high selectivity for serotonin receptors (e.g., 5-HT1A) in preclinical models, with a half-life of ~8 hours in rodent studies .
  • Analog : Shows broader activity in cancer cell lines (IC50 ~5 μM) but lower CNS penetration due to higher polarity .
  • Analog : Exhibits potent antimicrobial activity (MIC 2 µg/mL against S. aureus) attributed to the chloro and trimethoxy groups .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(6-fluoro-1H-indol-1-yl)-1-[4-(4-methoxyphenyl)piperazin-1-yl]ethanone
Reactant of Route 2
Reactant of Route 2
2-(6-fluoro-1H-indol-1-yl)-1-[4-(4-methoxyphenyl)piperazin-1-yl]ethanone

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